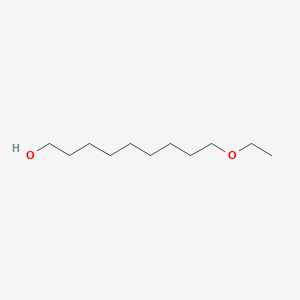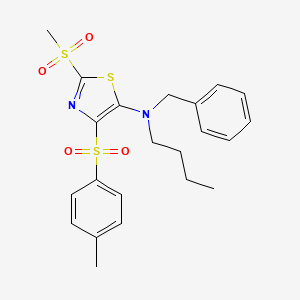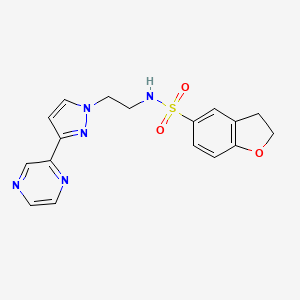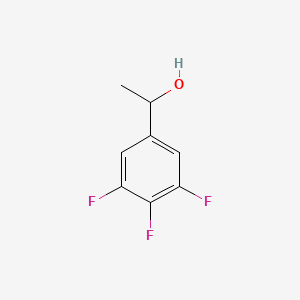
2-(1-Cyanoethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyanoethyl)phenylboronic acid is a chemical compound with the molecular formula C9H10BNO2 and a molecular weight of 174.99 . It is commonly used in research and development .
Molecular Structure Analysis
The InChI code for 2-(1-Cyanoethyl)phenylboronic acid is 1S/C9H10BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, including 2-(1-Cyanoethyl)phenylboronic acid, are known to participate in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .Scientific Research Applications
- Role of 2-(1-Cyanoethyl)phenylboronic acid : This compound serves as a boron reagent in Suzuki–Miyaura coupling reactions. Its unique structure allows it to participate effectively in cross-coupling reactions, leading to the synthesis of diverse organic molecules .
- Interaction with Sialic Acid : Researchers have explored boronic acids, including 2-(1-Cyanoethyl)phenylboronic acid, as potential drug carriers. These compounds can specifically interact with sialic acid, a cell surface glycan, enabling targeted drug delivery .
Suzuki–Miyaura Coupling
Drug Delivery Applications
Future Directions
Boronic acids, including 2-(1-Cyanoethyl)phenylboronic acid, are increasingly utilized in diverse areas of research. They are used in various sensing applications, in the manipulation and labeling of proteins, and in the development of therapeutics . The future of 2-(1-Cyanoethyl)phenylboronic acid likely lies in these areas, among others.
Mechanism of Action
Target of Action
The primary target of 2-(1-Cyanoethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-(1-Cyanoethyl)phenylboronic acid involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-(1-Cyanoethyl)phenylboronic acid is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters, which may be similar to 2-(1-Cyanoethyl)phenylboronic acid, has been described . The kinetics is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of 2-(1-Cyanoethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the synthesis of complex organic molecules .
Action Environment
The action of 2-(1-Cyanoethyl)phenylboronic acid is influenced by environmental factors such as pH and the presence of water. As mentioned earlier, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Moreover, these compounds are only marginally stable in water , which could influence their action, efficacy, and stability.
properties
IUPAC Name |
[2-(1-cyanoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLODEADFYWKFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Cyanoethyl)phenyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2789965.png)
![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2789966.png)

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)
![[4-[(3-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2789969.png)
![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)



![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)
![6-(3-Chlorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2789979.png)
![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)